Cas no 156641-63-3 (Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-)

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- structure
156641-63-3 structure
Product Name:Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
CAS No:156641-63-3
MF:C18H19NO
MW:265.349564790726
CID:1332783
PubChem ID:11254117
Update Time:2025-04-20

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
    • 4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole
    • SCHEMBL11486647
    • DTXSID40460265
    • 156641-63-3
    • Inchi: 1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3
    • InChI Key: JRMDFPRKYDMTSY-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC=C2C2C=CC=CC=2C)=NC(C)(C)C1

Computed Properties

  • Exact Mass: 265.14677
  • Monoisotopic Mass: 265.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59
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